N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide
Description
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups, as well as a phenylmethoxy moiety
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-4-31-24-14-19(10-12-22(24)32-17-18-8-6-5-7-9-18)16-26-27-25(28)20-11-13-21(29-2)23(15-20)30-3/h5-16H,4,17H2,1-3H3,(H,27,28)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVINHHXDGMJYBV-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=C(C=C2)OC)OC)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)OC)OC)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide typically involves a multi-step process. One common method begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 3-ethoxy-4-phenylmethoxybenzaldehyde with 3,4-dimethoxyaniline under acidic or basic conditions to form the desired Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2,4-dimethoxybenzamide: Similar structure but with a propoxy group instead of a phenylmethoxy group.
N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide: Similar structure but with a methoxy group instead of a phenylmethoxy group.
Uniqueness
Its phenylmethoxy group, in particular, may contribute to unique interactions with biological targets and enhanced stability in certain reactions .
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